4-(4-Propylbenzoyl)isoquinoline
Overview
Description
4-(4-Propylbenzoyl)isoquinoline is an organic compound with the molecular formula C19H17NO . It has a molecular weight of 275.35 . The IUPAC name for this compound is 4-isoquinolinyl (4-propylphenyl)methanone .
Molecular Structure Analysis
The molecular structure of 4-(4-Propylbenzoyl)isoquinoline consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The InChI code for this compound is 1S/C19H17NO/c1-2-5-14-8-10-15(11-9-14)19(21)18-13-20-12-16-6-3-4-7-17(16)18/h3-4,6-13H,2,5H2,1H3 .Scientific Research Applications
Chemical Synthesis and Organic Reactions
4-(4-Propylbenzoyl)isoquinoline, a derivative of isoquinoline, is utilized in various chemical synthesis and organic reactions. The compound has been involved in the synthesis of complex molecular structures such as hexahydrobenzo[f]isoquinolines, which can be achieved through various catalyzed reactions. For instance, BF3-promoted synthesis of diarylhexahydrobenzo[f]isoquinoline indicates a novel rearrangement reaction catalyzed by boron trifluoride etherate, showcasing the compound's versatility in ring transformations and electrophilic cyclization (Chang et al., 2010). Similar derivatives have been synthesized via gold(I)-catalyzed intramolecular cycloadditions and metal-free iodine-catalyzed aza-Prins cyclizations, demonstrating the compound's broad utility in synthesizing complex organic structures (Zhong et al., 2020); (Figueiredo et al., 2013).
Antitumor Activities
Certain derivatives of isoquinoline, similar to 4-(4-Propylbenzoyl)isoquinoline, have demonstrated promising antitumor activities. For instance, compounds like 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines exhibited substantial cytotoxicity against various tumor cell lines, indicating the potential of isoquinoline derivatives in cancer treatment (Houlihan et al., 1995).
Analytical Chemistry and Detection
4-(4-Propylbenzoyl)isoquinoline and its derivatives can be important in analytical chemistry. For instance, HPLC determination conditions for contragestive agents related to isoquinoline derivatives have been studied, indicating the compound's role in improving detection and quantification methods in pharmaceutical analyses (Wang, 2014).
Electroluminescence and Material Science
Isoquinoline derivatives have been utilized in the synthesis of highly fluorescent, π-conjugated imidazole derivatives, showcasing their potential applications in optoelectronic devices. These compounds, when used in organic light-emitting diodes, can emit ideal blue and “pure” white light, indicating their significant role in developing new-age lighting and display technologies (Nagarajan et al., 2014).
Future Directions
The future directions for research on 4-(4-Propylbenzoyl)isoquinoline and other isoquinoline derivatives could involve further exploration of their synthesis methods, investigation of their chemical reactions, elucidation of their mechanisms of action, and assessment of their physical and chemical properties. Additionally, their potential biological and pharmaceutical activities could be explored further, which could lead to the development of new therapeutic agents .
properties
IUPAC Name |
isoquinolin-4-yl-(4-propylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-2-5-14-8-10-15(11-9-14)19(21)18-13-20-12-16-6-3-4-7-17(16)18/h3-4,6-13H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEQAWRCUVBPLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Propylbenzoyl)isoquinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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